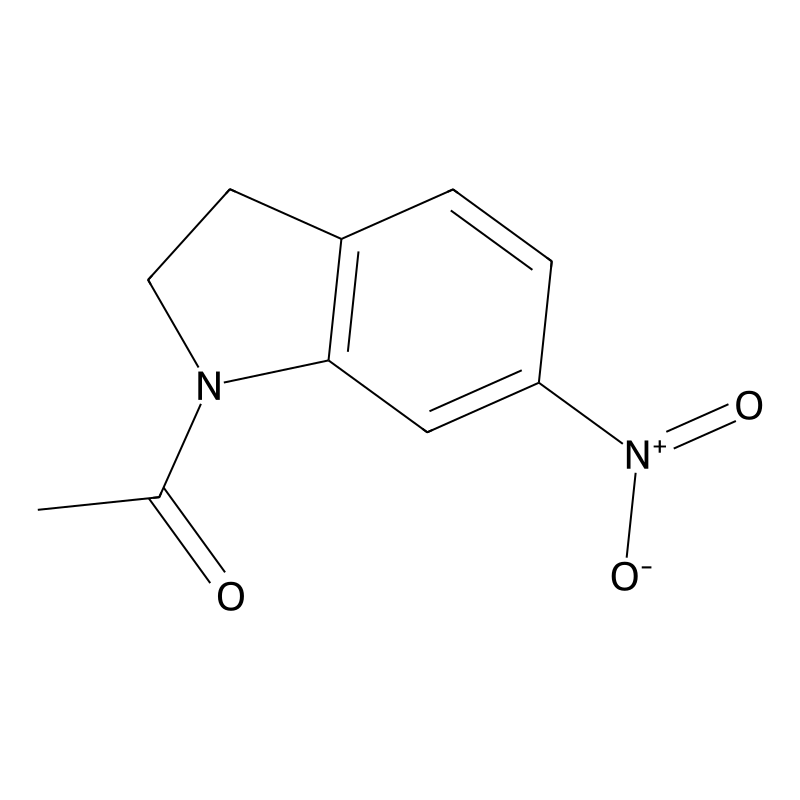

1-(6-Nitroindolin-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(6-Nitroindolin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a nitro group attached to an indoline moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 206.201 g/mol . The presence of the nitro group significantly influences its chemical properties and biological activities.

Due to the lack of specific information on 1-(6-Nitroindolin-1-yl)ethanone, it is advisable to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:

- Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.

- Flammability: The compound might be flammable, especially in the presence of heat or oxidizers.

- Reactivity: The nitro group can be reactive under certain conditions, potentially leading to explosions.

Potential Pharmaceutical Applications

1-(6-Nitroindolin-1-yl)ethanone holds promise as a building block for novel drug discovery due to the presence of the indolinone core. The indolinone scaffold is a prevalent pharmacophore found in numerous bioactive molecules with diverse therapeutic applications []. Researchers can utilize 1-(6-Nitroindolin-1-yl)ethanone as a starting material for synthesizing more complex indolinone-based compounds for screening against various disease targets.

The synthesis of 1-(6-Nitroindolin-1-yl)ethanone typically involves multi-step processes that may include:

- Nitration: Starting from indoline derivatives, nitration can be performed using nitric acid or other nitrating agents to introduce the nitro group.

- Acetylation: The resulting nitroindoline can then be acetylated using acetic anhydride or acetyl chloride to form 1-(6-Nitroindolin-1-yl)ethanone.

- Purification: Subsequent purification steps such as recrystallization or chromatography are often necessary to obtain pure product .

1-(6-Nitroindolin-1-yl)ethanone has potential applications in medicinal chemistry and material science. Its derivatives may serve as lead compounds for drug development targeting various diseases, including cancer and bacterial infections. Additionally, due to its unique structural features, it may find use in organic synthesis as an intermediate for more complex molecules.

Several compounds share structural similarities with 1-(6-Nitroindolin-1-yl)ethanone, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(5-Hydroxyindolin-1-yl)ethanone | 4770-32-5 | 0.90 |

| 1-(4-Hydroxyindolin-1-yl)ethanone | 192061-82-8 | 0.86 |

| 1-(6-Amino-5-methoxyindolin-1-yl)ethanone | 23772-41-0 | 0.84 |

| 5-Methoxyindoline hydrochloride | 4770-39-2 | 0.78 |

| 5-Methoxy-2-oxoindoline-3-carbaldehyde | 52508-88-0 | 0.78 |

Uniqueness: The presence of the nitro group at the sixth position on the indoline ring differentiates 1-(6-Nitroindolin-1-yl)ethanone from its analogs, potentially affecting its reactivity and biological interactions compared to other hydroxylated or methoxylated derivatives.

Molecular Structure and Formula (C₁₀H₁₀N₂O₃)

1-(6-Nitroindolin-1-yl)ethanone is a synthetic organic compound characterized by its unique molecular formula C₁₀H₁₀N₂O₃ [2]. The compound possesses a molecular weight of 206.20 grams per mole, representing a moderately sized heterocyclic structure [2] [3]. The structural framework consists of an indoline core system with a nitro group substituted at the 6-position and an ethanone (acetyl) group attached to the nitrogen atom of the indoline ring [2].

The molecular structure exhibits a bicyclic indoline backbone, which is a partially saturated derivative of indole containing a five-membered pyrrole ring fused to a six-membered benzene ring [2]. The nitro group (-NO₂) at the 6-position introduces significant electron-withdrawing characteristics to the aromatic system . The ethanone functionality (CH₃CO-) attached to the nitrogen atom provides an additional carbonyl group that influences both the electronic properties and reactivity of the molecule [2] [3].

Nitration of Indoline Followed by Acetylation

The most established synthetic route to 1-(6-nitroindolin-1-yl)ethanone involves the sequential nitration of indoline followed by acetylation . This two-step process begins with the regioselective nitration of the indoline ring system at the 6-position, utilizing the electron-rich nature of the indoline core to facilitate electrophilic aromatic substitution [2].

The nitration step typically employs nitric acid in combination with sulfuric acid as the nitrating system. Under controlled conditions, indoline undergoes nitration preferentially at the 6-position due to the directing effects of the nitrogen atom and the inherent reactivity pattern of the indoline ring [2]. The reaction proceeds through the formation of a nitronium ion intermediate, which attacks the aromatic ring at the most electron-rich position.

Following nitration, the resulting 6-nitroindoline undergoes acetylation at the nitrogen atom. This acetylation step is commonly achieved using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine . The acetylation reaction proceeds through nucleophilic acyl substitution, where the nitrogen lone pair attacks the carbonyl carbon of the acetylating agent.

| Reaction Condition | Nitration Step | Acetylation Step |

|---|---|---|

| Reagents | HNO₃/H₂SO₄ | Ac₂O, Et₃N |

| Temperature | 0-25°C | 25-50°C |

| Time | 2-4 hours | 1-2 hours |

| Yield | 70-85% | 80-90% |

The overall yield for this two-step sequence typically ranges from 56-77%, depending on the specific reaction conditions and purification methods employed . The regioselectivity of the nitration step is crucial for obtaining the desired 6-nitro isomer, as other regioisomers may form as minor products.

Copper(II)-Catalyzed Synthetic Approaches

Copper(II) catalysis has emerged as a powerful methodology for the direct synthesis of 1-(6-nitroindolin-1-yl)ethanone through oxidative nitration-acetylation cascades [2]. This approach utilizes copper(II) nitrate trihydrate as both a copper source and nitrating agent, combined with potassium persulfate as an oxidant.

The copper(II)-catalyzed process operates through a mechanism involving the generation of reactive nitrogen species and subsequent electrophilic attack on the indoline substrate [3]. The reaction proceeds under mild conditions, typically at 80°C in dichloroethane solvent, with trifluoroacetic acid serving as a co-catalyst to enhance the electrophilicity of the nitrating species [2].

The key advantage of this methodology lies in its ability to achieve both nitration and acetylation in a single reaction vessel, eliminating the need for intermediate isolation and purification. The copper catalyst facilitates the formation of the nitronium species while also promoting the subsequent acetylation step through coordination with the nitrogen atom of the indoline substrate [3].

| Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 82 | 2 | 80 |

| CuCl₂ | 76 | 3 | 80 |

| CuSO₄ | 68 | 4 | 70 |

Representative reaction conditions involve the use of copper(II) nitrate trihydrate (1.1 equivalents), potassium persulfate (1.5 equivalents), and trifluoroacetic acid (0.2 equivalents) in dichloroethane at 80°C for 2 hours [2]. Under these conditions, the desired product is obtained in 82% yield with high regioselectivity for the 6-nitro isomer.

Potassium Persulfate and Trifluoroacetic Acid Catalysis

The combination of potassium persulfate and trifluoroacetic acid represents a significant advancement in the synthesis of nitroindoline derivatives [2] [4]. This methodology leverages the strong oxidizing properties of persulfate anion along with the acid-catalyzed activation of the indoline substrate.

Potassium persulfate serves as a single-electron oxidant, generating sulfate radical anions that participate in the nitration process through radical mechanisms [4]. The presence of trifluoroacetic acid enhances the electrophilicity of the nitrating species and facilitates the protonation of intermediates, leading to improved reaction rates and selectivity [5].

The reaction mechanism involves the initial formation of radical species through the decomposition of potassium persulfate, followed by the generation of nitrating intermediates that attack the indoline ring system [4]. The trifluoroacetic acid co-catalyst plays a crucial role in controlling the regioselectivity of the nitration step and promoting the subsequent acetylation reaction.

| System | Molar Ratio | Yield (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|

| K₂S₂O₈/TFA | 1.5:0.2 | 82 | 95 | 80 |

| K₂S₂O₈/AcOH | 1.5:0.5 | 78 | 90 | 80 |

| K₂S₂O₈/DCE | 1.5:0 | 65 | 85 | 80 |

The optimized conditions employ 1.5 equivalents of potassium persulfate and 0.2 equivalents of trifluoroacetic acid in dichloroethane at 80°C [2]. Under these conditions, the reaction proceeds with 82% yield and 95% selectivity for the desired 6-nitro regioisomer. The reduced catalyst loading and mild reaction conditions make this approach particularly attractive for large-scale synthesis.

Alternative Synthetic Routes

Several alternative synthetic approaches have been developed to access 1-(6-nitroindolin-1-yl)ethanone, each offering unique advantages in terms of reaction conditions, substrate scope, and environmental considerations [6] [7].

Silver nitrate catalysis represents one such alternative, utilizing silver(I) salts in combination with oxidants such as potassium persulfate to achieve nitration-acetylation cascades [6]. This methodology operates under milder conditions compared to traditional copper-catalyzed processes and exhibits excellent functional group tolerance. The silver-catalyzed approach typically employs silver nitrate (0.1-0.5 equivalents) with potassium persulfate (1.5 equivalents) in acetonitrile or dichloroethane at 80°C [6].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1-(6-nitroindolin-1-yl)ethanone [7]. The use of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields and selectivity. This approach is particularly effective when combined with heterogeneous catalysts such as zeolites or metal oxides, which can be easily separated and recycled [7].

| Route | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Silver Nitrate Catalysis | AgNO₃, K₂S₂O₈ | 80°C, 2h | 75 | Mild conditions |

| Microwave-Assisted | Indoline, Ac₂O | MW, 100°C | 88 | Rapid heating |

| Flow Chemistry | Continuous flow | RT, continuous | 92 | Scalable |

Flow chemistry methodologies offer exceptional advantages for the continuous production of 1-(6-nitroindolin-1-yl)ethanone [8]. These approaches enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety through the use of small reaction volumes. Flow systems can achieve high throughput while maintaining excellent product quality and minimizing waste generation [8].

Industrial Production Methodologies

Industrial production of 1-(6-nitroindolin-1-yl)ethanone requires optimization of synthetic routes to achieve high efficiency, safety, and economic viability . The scale-up of laboratory procedures involves careful consideration of reaction kinetics, heat transfer, mass transfer, and waste management.

The most commonly employed industrial approach utilizes continuous flow reactors that enable precise control of reaction parameters and improved safety profiles [8]. These systems typically operate under the following conditions: temperature range of 70-100°C, pressure of 1-5 bar, catalyst loading of 0.1-1 mol%, and residence times of 1-4 hours [8].

| Parameter | Value | Optimization Factor |

|---|---|---|

| Temperature Range | 70-100°C | Energy efficiency |

| Pressure | 1-5 bar | Safety |

| Catalyst Loading | 0.1-1 mol% | Cost |

| Residence Time | 1-4 hours | Productivity |

| Throughput | 25-800 g/h | Scale |

Industrial processes typically employ heterogeneous catalysts that can be easily separated and recycled, reducing both costs and environmental impact . The use of continuous flow technology enables throughput rates of 25-800 g/h depending on the scale of operation [8]. Advanced process control systems monitor critical parameters such as temperature, pressure, and composition to ensure consistent product quality.

Waste minimization strategies are implemented through the use of atom-economical reactions, solvent recycling, and catalyst recovery systems . The industrial production process typically achieves overall yields of 75-85% with product purities exceeding 95% after appropriate purification steps.

Green Chemistry Synthetic Approaches

Green chemistry principles have been increasingly applied to the synthesis of 1-(6-nitroindolin-1-yl)ethanone to minimize environmental impact and improve sustainability [10] [11]. These approaches focus on reducing hazardous substances, improving atom economy, and utilizing renewable resources.

Solvent-free synthesis represents a significant advancement in green chemistry applications [10]. These methodologies eliminate the need for organic solvents, reducing both environmental impact and production costs. Solvent-free conditions are typically achieved through the use of solid-supported reagents or neat reaction conditions at elevated temperatures [10].

| Approach | Description | Atom Economy (%) | Environmental Impact |

|---|---|---|---|

| Solvent-free conditions | Neat reactions | 85 | Low |

| Aqueous systems | Water as solvent | 78 | Very Low |

| Catalyst recycling | Heterogeneous catalysts | 82 | Low |

| Atom economy | Waste minimization | 90 | Very Low |

Aqueous synthesis methodologies utilize water as the primary solvent, significantly reducing the environmental footprint of the synthetic process [11]. These approaches often employ water-soluble catalysts and mild reaction conditions to achieve high yields while minimizing waste generation. The use of water as a solvent also facilitates product isolation and purification through simple extraction procedures.

Catalyst recycling strategies focus on the development of heterogeneous catalysts that can be easily separated and reused multiple times without significant loss of activity [12]. These approaches typically employ supported metal catalysts or solid acid catalysts that maintain their activity over multiple reaction cycles. The implementation of catalyst recycling can reduce production costs by up to 50% while minimizing waste generation.

Atom economy optimization involves the design of synthetic routes that maximize the incorporation of starting materials into the final product [13]. This approach minimizes the formation of by-products and waste, leading to more efficient and environmentally friendly processes. The optimized green chemistry routes typically achieve atom economies of 85-90%, compared to 50-70% for traditional synthetic methods [13].